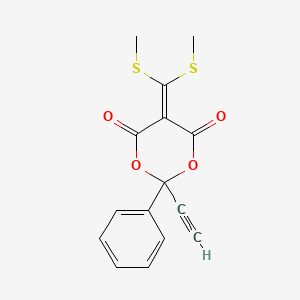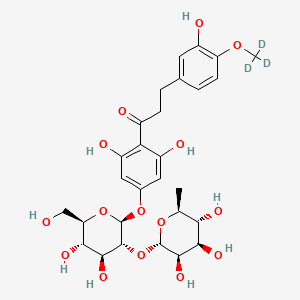
Neohesperidin Dihydrochalcone-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Neohesperidin dihydrochalcone-d3 is a derivative of neohesperidin, a flavonoid found in citrus fruits. This compound is known for its intense sweetness, being approximately 1000 times sweeter than sucrose. It is commonly used as a non-nutritive sweetener in various food and pharmaceutical products due to its ability to mask bitter tastes and enhance flavors .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Neohesperidin dihydrochalcone-d3 is synthesized through the hydrogenation of neohesperidin. The process involves the following steps:
Extraction of Neohesperidin: Neohesperidin is extracted from the bitter orange (Citrus aurantium) using solvents like ethanol or methanol.
Hydrogenation: The extracted neohesperidin undergoes hydrogenation in the presence of a catalyst, typically palladium on carbon (Pd/C), under alkaline conditions.
Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale. The process involves:
Large-scale Extraction: Utilizing large quantities of citrus peels to extract neohesperidin.
Catalytic Hydrogenation: Employing industrial hydrogenation reactors to convert neohesperidin to neohesperidin dihydrochalcone under controlled conditions.
Analyse Des Réactions Chimiques
Types of Reactions: Neohesperidin dihydrochalcone-d3 undergoes various chemical reactions, including:
Hydrolysis: Breaking down the compound into its constituent parts.
Glucuronidation: Adding glucuronic acid to the compound.
Sulfation: Adding sulfate groups to the compound.
Glutamylation: Adding glutamic acid residues to the compound.
Common Reagents and Conditions:
Hydrolysis: Typically performed under acidic or basic conditions.
Glucuronidation and Sulfation: Enzymatic reactions facilitated by specific enzymes like UDP-glucuronosyltransferases and sulfotransferases.
Major Products Formed:
Hesperetin Dihydrochalcone: A product formed through deglucosylation.
Various Metabolites: Including glucuronides, sulfates, and glutamylated derivatives.
Applications De Recherche Scientifique
Neohesperidin dihydrochalcone-d3 has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of neohesperidin dihydrochalcone-d3 involves several molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and reduces oxidative stress.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and modulates signaling pathways like MAPK and NF-κB.
Sweet Taste Receptor Activation: Binds to the human sweet taste receptor TAS1R2+TAS1R3, inducing a sweet taste sensation.
Comparaison Avec Des Composés Similaires
Neohesperidin dihydrochalcone-d3 is compared with other similar compounds like:
Naringin Dihydrochalcone: Another sweetener derived from naringin, also found in citrus fruits.
Hesperidin Dihydrochalcone: Derived from hesperidin, known for its antioxidant properties.
Uniqueness:
Propriétés
Formule moléculaire |
C28H36O15 |
|---|---|
Poids moléculaire |
615.6 g/mol |
Nom IUPAC |
1-[4-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2,6-dihydroxyphenyl]-3-[3-hydroxy-4-(trideuteriomethoxy)phenyl]propan-1-one |
InChI |
InChI=1S/C28H36O15/c1-11-21(34)23(36)25(38)27(40-11)43-26-24(37)22(35)19(10-29)42-28(26)41-13-8-16(32)20(17(33)9-13)14(30)5-3-12-4-6-18(39-2)15(31)7-12/h4,6-9,11,19,21-29,31-38H,3,5,10H2,1-2H3/t11-,19+,21-,22+,23+,24-,25+,26+,27-,28+/m0/s1/i2D3 |
Clé InChI |
ITVGXXMINPYUHD-RKUSAFQTSA-N |
SMILES isomérique |
[2H]C([2H])([2H])OC1=C(C=C(C=C1)CCC(=O)C2=C(C=C(C=C2O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O[C@H]4[C@@H]([C@@H]([C@H]([C@@H](O4)C)O)O)O)O)O |
SMILES canonique |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C(C(=C3)O)C(=O)CCC4=CC(=C(C=C4)OC)O)O)CO)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




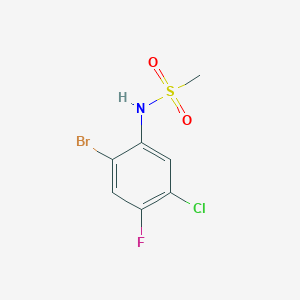
![N-[(5R)-5-[(2S,5R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide;N-[(2R,5R)-2,4-dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-3-yl]acetamide](/img/structure/B13839668.png)
![2,2'-(1,2-Diazenediyl)bis[N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-2-methyl-propanamide](/img/structure/B13839671.png)
![8-Oxa-11-azatricyclo[5.2.2.02,6]undeca-1,3,5,10-tetraene](/img/structure/B13839681.png)
![carbanide;(1Z,5Z)-cycloocta-1,5-diene;(2R,5R)-1-[2-[(2R,5R)-2,5-di(propan-2-yl)phospholan-1-ium-1-yl]ethyl]-2,5-di(propan-2-yl)phospholan-1-ium;rhodium(3+);tetrafluoroborate](/img/structure/B13839686.png)
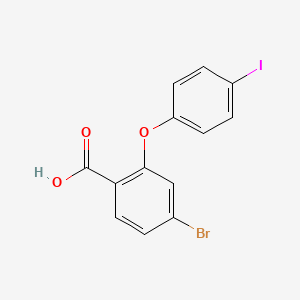
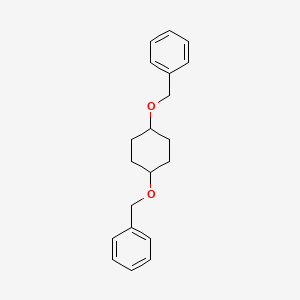
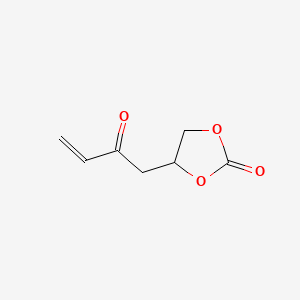
![2-[3-[Tert-butyl(dimethyl)silyl]oxybutoxy]ethanol](/img/structure/B13839698.png)
![ethyl 5-pentan-3-yloxy-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylate](/img/structure/B13839701.png)
![8-Nitro-2-(4-octanoylpiperazin-1-yl)-6-(trifluoromethyl)-4H-benzo[e][1,3]thiazin-4-one](/img/structure/B13839705.png)
